(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
This compound is a derivative of azetidin-3-ylmethanol . It is used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders . The compound is available for research use.
Molecular Structure Analysis
The molecular structure of this compound includes several heterocyclic rings, including a pyrazine ring, an oxadiazole ring, and a thiophene ring . The exact structure analysis would require more detailed information or computational chemistry tools.
Scientific Research Applications
Synthesis and Biological Activities
A study involved the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, emphasizing their antibacterial screening. The research highlights the process of synthesizing these compounds and evaluating their antibacterial properties, underscoring the relevance of such heterocyclic compounds in medicinal chemistry and their potential applications in developing new antibacterial agents (Landage, Thube, & Karale, 2019).
Another investigation focused on synthesizing and evaluating the anticancer properties of certain compounds, including the reaction of (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles. This research highlights the importance of such compounds in exploring new anticancer agents and understanding their mechanism of action (Gouhar & Raafat, 2015).
A study on the "In Silico Approach Towards the Prediction of Drug-likeness, in Vitro Microbial Investigation and Formation of Dihydropyrrolone Conjugates" synthesized a library of compounds for investigating their antimicrobial and drug-likeness properties. This research provides insights into the computational and experimental methodologies for assessing the potential of novel compounds as therapeutic agents (Pandya, Dave, Patel, & Desai, 2019).
Mechanism of Action
This compound acts as a modulator of the CCR6 receptor . CCR6 is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
Properties
IUPAC Name |
[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(19(5-1-2-6-19)15-4-3-9-27-15)24-11-13(12-24)17-22-16(23-26-17)14-10-20-7-8-21-14/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOPUFMUBXUMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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